molecular formula C8H17KN2O4S B1593192 Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate CAS No. 82207-62-3

Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate

Cat. No.: B1593192
CAS No.: 82207-62-3
M. Wt: 276.4 g/mol
InChI Key: KWURIFKZTJGMFD-UHFFFAOYSA-M
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Description

Crystallographic Structure and Conformational Isomerism

The crystallographic structure of HEPES potassium salt remains less characterized than its parent compound. However, studies on HEPES (C₈H₁₈N₂O₄S) reveal an orthorhombic crystal system with space group Pbca and unit cell parameters a = 8.341 Å, b = 9.567 Å, c = 27.066 Å . The piperazine ring adopts a chair conformation , with one nitrogen protonated and the sulfonate group deprotonated, forming a zwitterionic structure stabilized by N–H···O and O–H···O hydrogen bonds .

In the potassium salt variant, the sulfonate group is ionically bonded to K⁺, altering intermolecular interactions. While detailed crystallographic data for the potassium salt are limited, its structural similarity to HEPES suggests analogous conformational flexibility. The potassium ion likely coordinates with sulfonate oxygen atoms, creating a layered packing arrangement influenced by ionic and hydrogen-bonding networks .

Comparative Analysis with Parent HEPES Molecule

HEPES potassium salt differs from its parent molecule in three key aspects:

  • Charge Distribution : The sulfonate group in HEPES potassium salt exists as SO₃⁻K⁺, whereas HEPES retains a protonated sulfonic acid (SO₃H) group .
  • Solubility : The potassium salt exhibits enhanced water solubility (0.5 g/mL) compared to HEPES acid due to ionic dissociation .
  • Buffer Capacity : Both compounds buffer effectively in the pH range 6.8–8.2, but the potassium salt’s ionic nature reduces metal ion binding interference, making it preferable in cell culture media .

Structural overlays of the two molecules would show nearly identical piperazine-ethylsulfonate backbones, with divergence only at the sulfonate group (Figure 1).

Zwitterionic Properties and Protonation States

HEPES potassium salt retains zwitterionic behavior inherited from its parent molecule. In aqueous solution, the piperazine ring’s secondary amine (N–H) remains protonated, while the hydroxyl group (–OH) and sulfonate (–SO₃⁻) contribute to polarity . The compound’s zwitterionic nature is evidenced by:

  • Dual pKa values : pKa₁ ≈ 3 (sulfonate group) and pKa₂ = 7.5 (piperazine nitrogen) .
  • pH-dependent protonation : At physiological pH (7.4), the piperazine nitrogen is protonated, and the sulfonate group remains deprotonated, stabilized by K⁺ counterions .

Solid-state studies confirm that the zwitterionic form predominates, with ionic interactions between K⁺ and sulfonate oxygen atoms reinforcing the crystal lattice . This property underpins its utility in biochemical assays requiring minimal metal chelation interference .

Table 2: Protonation states of functional groups in HEPES potassium salt

Functional Group Protonation State (pH 7.4) Role in Zwitterion Formation
Piperazine nitrogen Protonated (N⁺–H) Positive charge center
Sulfonate group Deprotonated (SO₃⁻) Negative charge center
Hydroxyl group Neutral (–OH) Hydrogen-bonding participant .

Properties

IUPAC Name

potassium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O4S.K/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14;/h11H,1-8H2,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWURIFKZTJGMFD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CCS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17KN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635730
Record name Potassium 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82207-62-3
Record name Potassium 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Pharmacokinetics

It is known that the compound is soluble in water, which suggests that it could be readily absorbed and distributed in aqueous biological systems. The impact of these properties on the bioavailability of HEPES potassium salt in a biological context remains to be fully elucidated.

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of HEPES potassium salt involves its ability to stabilize the pH of the solution. This is achieved through its zwitterionic nature, which allows it to resist changes in pH when small amounts of acid or base are added. This buffering capacity is crucial for its interactions with biomolecules and its effects on gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of HEPES potassium salt can change over time. It is known for its stability, and there are no significant degradation products over time

Biological Activity

Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate, commonly referred to as HEPES potassium salt, is a zwitterionic buffer extensively utilized in biological and biochemical research. Its unique buffering capacity allows it to maintain stable pH levels in various experimental conditions, making it vital for applications such as cell culture media and protein purification. This article delves into the biological activity of HEPES potassium salt, exploring its mechanisms, applications, and relevant research findings.

  • Chemical Formula : C₈H₁₇KN₂O₄S
  • CAS Number : 82207-62-3
  • Molecular Weight : 224.3 g/mol

The compound features a piperazine ring, which contributes to its buffering properties. The presence of a sulfonate group enhances its solubility in aqueous solutions, making it particularly useful in biological settings.

HEPES potassium salt functions primarily through its buffering action. It can accept or donate protons depending on the pH of the solution, thereby stabilizing the environment for various biochemical reactions. This property is crucial for maintaining enzyme activity and cellular functions that are sensitive to pH fluctuations.

Buffering Capacity

The buffering range of HEPES is typically between pH 6.8 and 8.2, making it suitable for a wide array of biological applications. Its effectiveness as a buffer is attributed to its ability to resist changes in pH when small amounts of acid or base are added.

1. Cell Culture

HEPES potassium salt is widely employed in cell culture media due to its ability to maintain physiological pH levels. Studies have shown that cells cultured in media containing HEPES exhibit enhanced growth and viability compared to those in media without this buffer.

2. Protein Purification

In protein purification protocols, HEPES helps maintain the stability of proteins during extraction and purification processes. Its buffering capacity prevents denaturation and aggregation of proteins, which is essential for obtaining functional proteins for downstream applications.

3. Neuroscience Research

Research has indicated that HEPES can influence neuronal activity by modulating extracellular potassium concentrations. For example, elevated extracellular potassium levels can lead to astrocyte swelling, which has implications for understanding brain edema and excitability .

4. Drug Formulation

HEPES is also used in pharmaceutical formulations where pH stability is critical. Its role as a buffer ensures that drug efficacy is maintained throughout storage and application.

Comparative Analysis with Similar Compounds

Compound NameBuffering RangeSolubilityApplications
HEPES6.8 - 8.2HighCell culture, protein purification
TES7.0 - 8.5ModerateBiochemical assays
MOPS7.0 - 7.9HighMolecular biology

HEPES distinguishes itself from similar compounds by its superior solubility and buffering capacity at physiological pH levels.

Case Study 1: Impact on Cell Viability

A study demonstrated that human fibroblast cells cultured in HEPES-buffered media showed a significant increase in viability compared to controls lacking HEPES. The results indicated that HEPES not only maintains pH but also supports cellular metabolism.

Case Study 2: Neuronal Activity Modulation

In experiments assessing astrocyte response to elevated potassium levels, it was found that HEPES could effectively modulate astrocytic swelling without inducing cytotoxicity . This highlights its potential role in neuroprotective strategies during ischemic events.

Scientific Research Applications

Buffering Agent in Biological Research

HEPES is primarily used as a buffering agent in biological experiments due to its ability to maintain a stable pH in physiological conditions. Its buffering capacity is particularly effective in the physiological pH range (around pH 7.2 to 7.6), making it ideal for cell culture and enzyme assays.

In cell culture, HEPES is often added to growth media to ensure that the pH remains stable during cell growth and experimentation. This stability is crucial as many cellular processes are sensitive to pH changes.

Case Study: HEPES in Mammalian Cell Culture

A study demonstrated that the inclusion of HEPES in the culture medium improved the viability and proliferation of mammalian cells under stressful conditions, such as high CO₂ levels . The researchers found that HEPES effectively buffered the medium, allowing for optimal growth conditions.

Role in Enzyme Reactions

HEPES does not interfere with enzyme activity, making it an excellent choice for enzyme assays. It has been shown to support various enzymatic reactions without introducing significant background noise.

Case Study: HEPES in Enzyme Kinetics

In a kinetic study involving lactate dehydrogenase, researchers utilized HEPES as a buffer and observed consistent enzyme activity across a range of substrate concentrations . The results indicated that HEPES maintained the necessary pH without inhibiting enzyme function.

Use in Electrophoresis

HEPES is also employed in electrophoresis techniques, particularly in the preparation of running buffers for gel electrophoresis. Its buffering capacity helps maintain a constant pH during the separation of biomolecules.

Table 2: Comparison of Buffers in Electrophoresis

Buffer TypepH RangeIonic StrengthStability
HEPES7.2 - 7.6ModerateHigh
Tris7.0 - 9.0LowModerate
Phosphate6.5 - 8.0HighVariable

Applications in Medical Diagnostics

HEPES has found applications in medical diagnostics, particularly as a component of buffers used in assays for biomarker detection and analysis.

Case Study: HEPES in Prostate Cancer Diagnostics

Recent research highlighted the use of HEPES-based buffers in ionic-liquid-based aqueous biphasic systems (IL-based ABS) for the pre-treatment of human urine samples . This method improved the extraction and concentration of prostate-specific antigen (PSA), demonstrating HEPES's utility in clinical diagnostics.

Chemical Reactions Analysis

Addition Reaction with Vinyl Sulfonate Salts

HEPES-K is synthesized via the addition of N-hydroxyethylpiperazine to vinyl sulfonate salts (e.g., sodium, potassium, or ammonium vinyl sulfonate) under alkaline conditions . The reaction proceeds as follows:

Reaction Equation:

N hydroxyethylpiperazine+Vinyl sulfonate salt4 Hydroxyethylpiperazine ethanesulfonate salt\text{N hydroxyethylpiperazine}+\text{Vinyl sulfonate salt}\rightarrow \text{4 Hydroxyethylpiperazine ethanesulfonate salt}

Key Conditions :

  • Temperature: 40–120°C (optimal: 60–110°C)

  • Molar Ratio: Vinyl sulfonate to N-hydroxyethylpiperazine = 1.00–1.15:1

  • Catalyst: Alkaline agents (e.g., KOH, NaOH)

  • Reaction Time: 2–6 hours

Outcome:
The product is a sulfonate salt intermediate, which is later acidified to form HEPES acid and neutralized with potassium hydroxide to yield HEPES-K .

Substitution Reaction with 2-Haloethanesulfonate Salts

An alternative method involves reacting N-hydroxyethylpiperazine with potassium 2-haloethanesulfonate (e.g., 2-bromoethanesulfonate) under high-temperature conditions :

Reaction Equation:

N hydroxyethylpiperazine+2 Bromoethanesulfonate KHEPES K+HBr\text{N hydroxyethylpiperazine}+\text{2 Bromoethanesulfonate K}\rightarrow \text{HEPES K}+\text{HBr}

Key Conditions :

  • Temperature: 140–225°C (optimal: 190–210°C)

  • Solvent: Water or polar aprotic solvents

  • Byproduct Removal: Continuous distillation of water to drive the reaction forward

Yield:
Reactions at 190–210°C achieve near-complete conversion (>95%) .

Acid-Base Reactions

HEPES-K acts as a zwitterionic buffer, participating in protonation/deprotonation equilibria. Its pKa is ~7.5, making it effective in physiological pH ranges .

Equilibrium Equation:

HEPES K deprotonated HEPES acid protonated +K+\text{HEPES K deprotonated }\leftrightarrow \text{HEPES acid protonated }+\text{K}^+

Buffer Behavior:

  • Protonated Form: Dominates at pH < 6.8.

  • Deprotonated Form: Dominates at pH > 8.2 .

Thermal Stability

HEPES-K remains stable under standard laboratory conditions but decomposes at temperatures >234°C . Prolonged exposure to temperatures >150°C during synthesis can lead to sulfonate group degradation .

Oxidation Reactions

The hydroxyethyl group on the piperazine ring undergoes oxidation under strong conditions:

Example Reaction:

HEPES K+H2O2Ketone derivative+H2O\text{HEPES K}+\text{H}_2\text{O}_2\rightarrow \text{Ketone derivative}+\text{H}_2\text{O}

Agents: Hydrogen peroxide or potassium permanganate.

Incomplete Substitution

At suboptimal temperatures (<150°C), unreacted N-hydroxyethylpiperazine and residual 2-haloethanesulfonate may persist, requiring purification via alcohol washing .

Sulfate Contamination

Residual sulfate ions from vinyl sulfonate precursors can form insoluble barium or calcium sulfate during purification .

Comparative Reaction Data

Reaction Parameter Addition Reaction Substitution Reaction
Temperature Range40–120°C140–225°C
CatalystKOH/NaOHNone (self-catalyzed)
Yield~85%>95%
ByproductsSulfate ionsHBr/KBr

Comparison with Similar Compounds

Commercial and Regulatory Status
  • EPE (CAS 7365-45-9) is classified under Japanese tariff code 292219019, indicating its recognition in industrial antimicrobial applications .

Preparation Methods

Preparation Overview

The compound is typically synthesized by reacting N-hydroxyethylpiperazine with a sulfonic acid derivative, such as 2-hydroxyethylsulfonic acid or vinyl sulfonate salts. The key challenge in the synthesis is achieving high purity and efficient separation of the product from unreacted starting materials and by-products, given the high water solubility of all involved species.

Condensation Reaction Method Using 2-Hydroxyethylsulfonic Acid or Its Salts

Reaction Principle:

  • N-hydroxyethylpiperazine condenses with 2-hydroxyethylsulfonic acid or its potassium, sodium, or ammonium salts.
  • The molar ratio of 2-hydroxyethylsulfonic acid (or salt) to N-hydroxyethylpiperazine is controlled between 1.0 to 1.2:1 to optimize yield.
  • The reaction forms potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate directly if potassium salt is used, or the acid form which can be neutralized later.

Process Details:

Step Description
Reaction Condensation of N-hydroxyethylpiperazine with 2-hydroxyethylsulfonic acid or its potassium salt
Acidification Conversion of the product salt to the acid form using an acidifying agent
Dilution Acidified mother liquor diluted to 1-10 wt.% with deionized water
Nanofiltration Removal of acidifying agent salts via nanofiltration
Concentration Evaporation and concentration to obtain crude acid product
Post-treatment Washing and drying to yield high-purity potassium salt

Advantages:

  • High purity product achievable
  • Environmentally friendly process with low purification costs
  • Suitable for industrial scale batch production

This method was detailed in a 2015 patent describing the use of nanofiltration to remove residual salts effectively and yield a high-purity product with good yield and simple operation.

Addition Reaction Method Using Vinyl Sulfonate Salts

Reaction Principle:

  • N-hydroxyethylpiperazine undergoes an addition reaction with vinyl sulfonic acid or vinyl sulfonate salts (sodium, potassium, or ammonium vinyl sulfonate).
  • The reaction proceeds under mild conditions, often requiring a base such as potassium hydroxide or ammonium hydroxide to facilitate the addition.
  • The product formed is 4-hydroxyethylpiperazine ethanesulfonate, which is then acidified to the corresponding acid form.

Process Details:

Step Description
Addition Reaction N-hydroxyethylpiperazine + vinyl sulfonate salt (or acid) under basic conditions
Acidification Conversion of the sulfonate salt to acid form
Crystallization Cooling and crystallizing to remove acidulant salts
Sulfate Removal Addition of soluble barium or calcium salts to remove residual sulfate ions
Concentration Evaporation to obtain primary purified product
Washing & Drying Washing with low molecular weight alcohol and drying to obtain high-purity product

Challenges:

  • Reaction rarely reaches 100% conversion at equimolar feed ratios, leading to unreacted vinyl sulfonate and N-hydroxyethylpiperazine.
  • Excess vinyl sulfonate improves utilization but complicates purification.
  • High water solubility of all components makes separation difficult.

Advantages:

  • Environmentally friendly
  • Low purification cost and high yield
  • Suitable for industrial batch production

This method was also described in a 2015 patent, emphasizing the use of crystallization and sulfate removal steps to enhance purity.

Solvent-Based Alkylation Method Using 1,2-Dichloroethane

Reaction Principle:

  • Hydroxyethylpiperazine is reacted with potassium carbonate in 1,2-dichloroethane solvent.
  • The mixture is heated (around 90 °C) with mechanical stirring for an extended period (about 20 hours).
  • The reaction proceeds via nucleophilic substitution to form the potassium salt of 4-hydroxyethylpiperazine ethanesulfonate.

Process Details:

Step Description
Reactants Hydroxyethylpiperazine (0.02 mol), potassium carbonate (0.04 mol), 1,2-dichloroethane solvent
Reaction Condition Heating at 90 °C with stirring for 20 hours
Workup Filtration to remove solids, washing with ethyl acetate, and spin-drying the filtrate
Product Solid this compound

Advantages:

  • Straightforward reaction setup
  • Use of organic solvent facilitates product isolation
  • Produces solid product directly

Limitations:

  • Long reaction time
  • Use of chlorinated solvent requires careful handling and disposal

This preparation method was reported in a chemical database entry detailing the use of 1,2-dichloroethane as solvent and potassium carbonate as base.

Comparative Summary of Preparation Methods

Method Key Reactants Purification Techniques Advantages Challenges
Condensation with 2-hydroxyethylsulfonic acid or salts N-hydroxyethylpiperazine + 2-hydroxyethylsulfonic acid or K/Na/NH4 salts Nanofiltration, washing, drying High purity, environmentally friendly, industrially scalable Requires nanofiltration equipment
Addition with vinyl sulfonate salts N-hydroxyethylpiperazine + vinyl sulfonate salts or acid Crystallization, sulfate removal, alcohol washing High purity, good yield, green process Difficult separation due to solubility, incomplete conversion
Alkylation in 1,2-dichloroethane solvent Hydroxyethylpiperazine + potassium carbonate in 1,2-dichloroethane Filtration, washing with ethyl acetate Direct solid product, simple workup Long reaction time, solvent toxicity

Research Findings and Industrial Relevance

  • Nanofiltration-based purification significantly reduces salt impurities and enhances product purity with lower environmental impact compared to traditional crystallization methods.
  • The addition reaction method, while effective, requires careful control of feed ratios and purification steps to manage residual reactants and sulfate ions.
  • The solvent-based alkylation method provides an alternative route, especially useful when organic solvent handling is feasible, though it is less favored industrially due to longer reaction times and solvent concerns.
  • Overall, the condensation method using 2-hydroxyethylsulfonic acid salts combined with nanofiltration is considered the most efficient and scalable for industrial production of this compound.

Q & A

Basic: How to prepare and optimize potassium HEPES buffer solutions for cell culture?

Methodological Answer:
To prepare a 0.5–1.0 M potassium HEPES buffer:

Dissolve the potassium salt in ultrapure water (e.g., 238.3 g/mol for C₈H₁₇N₂O₄SK).

Adjust pH using a potassium hydroxide (KOH) solution to the desired range (typically 7.3–8.7).

Filter-sterilize (0.22 µm) to remove particulates.

Validate buffer stability via pH monitoring under experimental conditions (e.g., CO₂ exposure in cell culture).
Key Considerations: The potassium salt avoids sodium interference in potassium-sensitive assays. Use high-purity reagents (>98%) to minimize contaminants affecting cell viability .

Basic: What factors determine the buffering capacity of potassium HEPES in biochemical assays?

Methodological Answer:
Buffering capacity depends on:

  • pKa (7.55) : Effective within ±1 pH unit (6.5–8.5).
  • Ionic Strength : Adjust with KCl rather than NaCl to maintain potassium specificity.
  • Temperature : pKa decreases by ~0.014/°C; calibrate pH at assay temperature.
  • Metal Interactions : Avoid chelation with divalent cations (e.g., Mg²⁺, Ca²⁺) by supplementing with EDTA-free formulations .

Advanced: How to resolve discrepancies in reported optimal pH ranges for potassium HEPES across studies?

Methodological Answer:
Discrepancies arise from:

  • Deuterated Variants : Deuterium substitution (e.g., N-2-hydroxyethylpiperazine-d18) alters pKa by ~0.4 units .
  • Ionic Composition : Potassium vs. sodium salts affect ionic strength and protein interactions.
  • Purity : Trace impurities (e.g., sulfonic acid derivatives) can shift pH. Validate purity via NMR or HPLC .

Advanced: How does potassium HEPES interact with metal ions in enzymatic assays?

Methodological Answer:
HEPES weakly chelates transition metals (e.g., Fe³⁺, Cu²⁺), which may inhibit metalloenzymes. To mitigate:

Use ultra-pure HEPES (e.g., >99% by elemental analysis).

Pre-treat buffers with Chelex resin to remove trace metals.

Include non-chelating buffers (e.g., MOPS) as controls.
Example : In thioredoxin reductase assays, HEPES interference was minimized by adding β-mercaptoethanol as a competing ligand .

Advanced: How to analyze the crystal structure of potassium HEPES using SHELX software?

Methodological Answer:

Data Collection : Use single-crystal X-ray diffraction (e.g., MoKα radiation, 100 K).

Refinement : Input crystallographic data (orthorhombic Pbca, a=8.341 Å, b=9.567 Å) into SHELXL.

Validation : Check R-factors (<5%) and electron density maps for zwitterionic confirmation (protonated piperazine vs. sulfonate groups).
Note : SHELX robustly handles small-molecule refinement but requires manual adjustment for disordered solvent .

Methodological: How to design a protein purification protocol using potassium HEPES?

Methodological Answer:

Lysis Buffer : 50 mM potassium HEPES (pH 7.8), 500 mM NaCl, 30 mM imidazole.

Chromatography : Use potassium HEPES in affinity column equilibration to stabilize pH during elution.

Storage : Add 50% glycerol to buffer (prevents freezing at -20°C).
Case Study : Wild-type SmTGR purification achieved >95% homogeneity using potassium HEPES-based buffers .

Advanced: How does the molecular structure of potassium HEPES influence its buffering efficacy?

Methodological Answer:

  • Zwitterionic Nature : The protonated piperazine nitrogen and deprotonated sulfonate group enable pH stability.
  • Hydroxyethyl Side Chain : Enhances solubility in aqueous and organic phases (e.g., PEG-containing crystallization screens).
  • Crystal Packing : Orthorhombic symmetry (Z=8) allows tight molecular stacking, reducing buffer degradation under light/heat .

Basic: What are the storage conditions for potassium HEPES to ensure long-term stability?

Methodological Answer:

  • Store lyophilized powder at ambient temperature in desiccators.
  • Aqueous solutions (0.5–1.0 M) are stable at 4°C for 6 months; avoid repeated freeze-thaw cycles.
  • For sensitive applications (e.g., RNA work), aliquot and store at -20°C .

Advanced: How to troubleshoot potassium HEPES interference in fluorescence-based assays?

Methodological Answer:

Background Signal : HEPES may autofluoresce at λ <300 nm. Switch to non-fluorescent buffers (e.g., Tris) for UV-excited probes.

Reactive Oxygen Species (ROS) : HEPES generates ROS under light; pre-treat solutions with ROS scavengers (e.g., ascorbate) or use amber vials .

Advanced: What crystallographic parameters distinguish potassium HEPES from sodium salts?

Methodological Answer:

  • Ionic Radius : K⁺ (1.33 Å) vs. Na⁺ (0.95 Å) alters unit cell dimensions (e.g., larger lattice parameters for potassium salts).
  • Coordination Geometry : Potassium forms weaker, more flexible bonds with sulfonate groups, reducing crystal strain. Validate via bond valence sum (BVS) analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate
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Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.